molecular formula C16H15ClN2O4 B5031658 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide

Cat. No.: B5031658
M. Wt: 334.75 g/mol
InChI Key: NZQHHCNWIUDVKU-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a phenoxy group substituted with chlorine and methyl groups, and an acetamide group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with a suitable acylating agent such as acetyl chloride to form the phenoxy intermediate.

    Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The nitrated intermediate is reacted with an amine, such as 2-nitroaniline, under appropriate conditions to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to increase reaction rates and yields.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro-oxides or other oxidized derivatives.

    Reduction: Formation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-aminophenyl)acetamide.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide depends on its specific application. For example:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Chemical Reactions: The phenoxy and nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-nitrophenyl)acetamide: Lacks the methyl groups on the phenoxy ring.

    2-(3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide: Lacks the chlorine atom on the phenoxy ring.

    2-(4-chloro-3,5-dimethylphenoxy)-N-phenylacetamide: Lacks the nitro group on the phenyl ring.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is unique due to the presence of both chlorine and methyl groups on the phenoxy ring, as well as the nitro group on the phenyl ring. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-7-12(8-11(2)16(10)17)23-9-15(20)18-13-5-3-4-6-14(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQHHCNWIUDVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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